1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one
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Overview
Description
1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is an organic compound with a complex structure It consists of a bromopropanone backbone with an aminoethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 3-ethylphenylamine to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-methylphenyl)-3-bromopropan-1-one
- 1-(4-Amino-3-ethylphenyl)-3-chloropropan-1-one
- 1-(4-Amino-3-ethylphenyl)-3-iodopropan-1-one
Uniqueness
1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(4-amino-3-ethylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-7-9(3-4-10(8)13)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
FEBTVJOHZIURPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CCBr)N |
Origin of Product |
United States |
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